molecular formula C11H12ClNO2 B12978798 Methyl 2-(4-chloroindolin-3-yl)acetate

Methyl 2-(4-chloroindolin-3-yl)acetate

Cat. No.: B12978798
M. Wt: 225.67 g/mol
InChI Key: HKRICSMTYAIRDF-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloroindolin-3-yl)acetate (IUPAC name: methyl 2-(4-chloro-1H-indol-3-yl)acetate) is an indole-3-acetic acid derivative characterized by a chloro substituent at the 4-position of the indoline ring and a methyl ester group at the acetate side chain. Its molecular formula is C₁₁H₁₀ClNO₂, with a molar mass of 223.66 g/mol. Key identifiers include the SMILES string COC(=O)CC1=CNC2=C1C(=CC=C2)Cl and InChIKey SYPGJEURLIGNPE-UHFFFAOYSA-N .

The compound is classified under organoheterocyclic systems and has been referenced in 12 research papers, suggesting its utility as an intermediate in synthetic organic chemistry or pharmaceutical development.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 2-(4-chloro-2,3-dihydro-1H-indol-3-yl)acetate

InChI

InChI=1S/C11H12ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,7,13H,5-6H2,1H3

InChI Key

HKRICSMTYAIRDF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNC2=C1C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloroindolin-3-yl)acetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloroindolin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(4-chloroindolin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(4-chloroindolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Differences :

  • Contains a conjugated 3-ylideneoxindole system (C=O and C=C bonds) instead of a chloroindoline ring.
  • Features an ethyl ester group vs. the methyl ester in the target compound.

Key Data :

Property Methyl 2-(4-Chloroindolin-3-yl)acetate Ethyl (2E)-(1-Methyl-2-Oxoindolin-3-ylidene)acetate
Core Structure Saturated indoline with Cl at C4 Conjugated ylideneoxindole
Functional Groups Methyl ester, chloro substituent Ethyl ester, ketone, exocyclic double bond
Reactivity Limited conjugation High reactivity in cycloadditions and redox reactions

Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]acetate

Structural Differences :

  • Replaces the indoline ring with a tetrazole-heterocyclic system.
  • Includes a hydroxylphenyl substituent and a tetrazole ring, enabling hydrogen bonding.

Supramolecular Features :

  • Forms intramolecular O–H⋯N hydrogen bonds and offset π-π interactions in the crystal lattice, unlike the target compound, which lacks hydroxyl groups for such interactions .

Key Data :

Property This compound Methyl 2-[5-(2-Hydroxyphenyl)-2H-Tetrazol-2-yl]acetate
Heterocycle Indoline Tetrazole
Hydrogen Bonding None evident O–H⋯N and C–H⋯O interactions
Applications Pharmaceutical intermediate MOF construction, supramolecular chemistry

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

Structural Differences :

  • Chlorine at C7 (vs. C4 in the target compound).
  • Carboxylic acid group replaces the methyl ester.

Physicochemical Properties :

  • The carboxylic acid group enhances water solubility and acidity (pKa ~4-5) compared to the lipophilic ester group in the target compound .

Key Data :

Property This compound 7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid
Substituent Position Chloro at C4 Chloro at C7
Functional Group Methyl ester Carboxylic acid
Solubility Lipophilic Hydrophilic due to –COOH

(S)-Methyl 2-((1,3-Dioxoisoindolin-2-yl)Oxy)-3-Phenylpropanoate (KOK1101)

Structural Differences :

  • Contains a dioxoisoindolin moiety and a stereogenic center (S-configuration).
  • Phenyl group introduces steric bulk absent in the target compound.

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